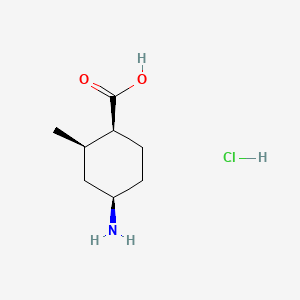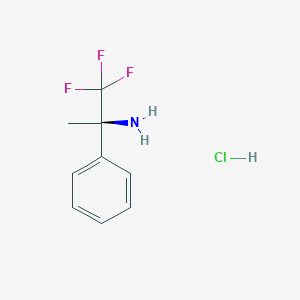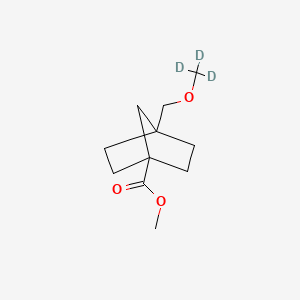
Methyl 4-(trideuteriomethoxymethyl)norbornane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(trideuteriomethoxymethyl)norbornane-1-carboxylate is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterparts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(trideuteriomethoxymethyl)norbornane-1-carboxylate typically involves the deuteration of the corresponding non-deuterated compound. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to handle deuterium gas safely. The process is optimized to maximize yield and purity, often involving multiple purification steps such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(trideuteriomethoxymethyl)norbornane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-(trideuteriomethoxymethyl)norbornane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential in drug development, particularly in improving the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Mecanismo De Acción
The mechanism of action of Methyl 4-(trideuteriomethoxymethyl)norbornane-1-carboxylate involves the incorporation of deuterium atoms, which can alter the compound’s interaction with molecular targets. Deuterium’s higher mass compared to hydrogen can lead to changes in bond strength and reaction kinetics, affecting the overall pathway and efficiency of chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-methoxymethylnorbornane-1-carboxylate: The non-deuterated counterpart.
Methyl 4-(trideuteriomethoxymethyl)cyclohexane-1-carboxylate: A similar deuterated compound with a cyclohexane ring instead of a norbornane ring.
Uniqueness
Methyl 4-(trideuteriomethoxymethyl)norbornane-1-carboxylate is unique due to its norbornane structure, which provides rigidity and stability. The presence of deuterium further enhances its stability and alters its reaction kinetics, making it valuable for specific research applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C11H18O3 |
|---|---|
Peso molecular |
201.28 g/mol |
Nombre IUPAC |
methyl 4-(trideuteriomethoxymethyl)bicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-13-8-10-3-5-11(7-10,6-4-10)9(12)14-2/h3-8H2,1-2H3/i1D3 |
Clave InChI |
VMWJCEATEZGNAJ-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OCC12CCC(C1)(CC2)C(=O)OC |
SMILES canónico |
COCC12CCC(C1)(CC2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


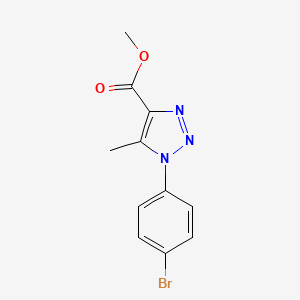
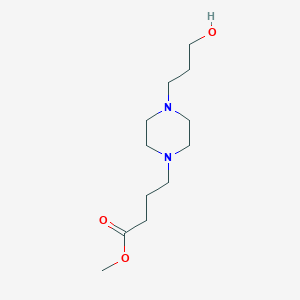
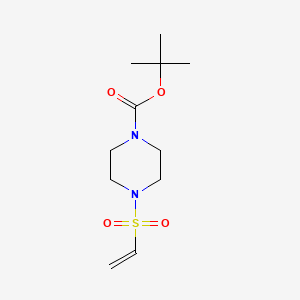
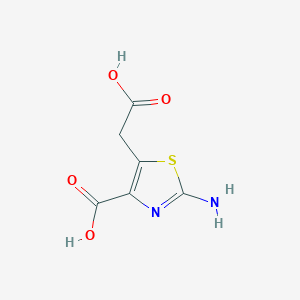
![(S)-(4-Azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B13907377.png)
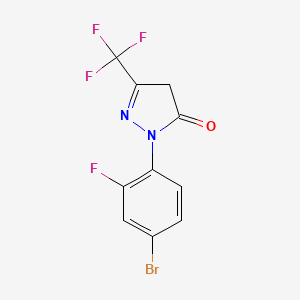
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13907385.png)
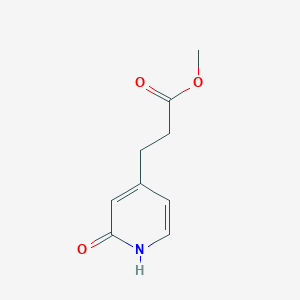
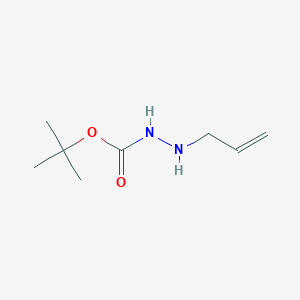
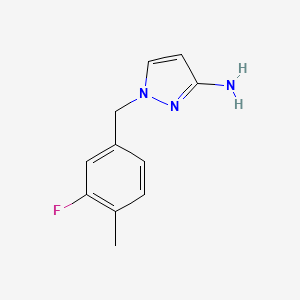
![tert-butyl (5R)-5-[[(S)-tert-butylsulfinyl]amino]-3-methyl-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907404.png)
